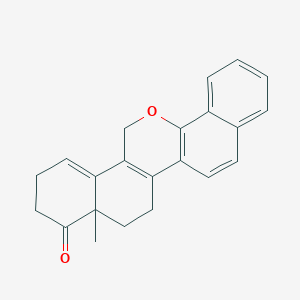
6-Obhepo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Obhepo is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through the synthesis of natural products.
Mechanism Of Action
The mechanism of action of 6-Obhepo is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
6-Obhepo has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Obhepo in lab experiments is its high potency. It has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Obhepo is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 6-Obhepo. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Synthesis Methods
6-Obhepo is synthesized through a combination of several chemical reactions. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to produce the final product. The synthesis of 6-Obhepo involves the use of various reagents, including boron trifluoride diethyl etherate, triethylamine, and acetic anhydride.
Scientific Research Applications
6-Obhepo has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
CAS RN |
135643-39-9 |
|---|---|
Product Name |
6-Obhepo |
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
20-methyl-12-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-1(14),2(11),3,5,7,9,15-heptaen-19-one |
InChI |
InChI=1S/C22H20O2/c1-22-12-11-16-17-10-9-14-5-2-3-6-15(14)21(17)24-13-18(16)19(22)7-4-8-20(22)23/h2-3,5-7,9-10H,4,8,11-13H2,1H3 |
InChI Key |
UMRBWLBNMWRHNE-UHFFFAOYSA-N |
SMILES |
CC12CCC3=C(C1=CCCC2=O)COC4=C3C=CC5=CC=CC=C54 |
Canonical SMILES |
CC12CCC3=C(C1=CCCC2=O)COC4=C3C=CC5=CC=CC=C54 |
synonyms |
6-OBHEPO 6-oxabenz(3,4)-D-homoestra-1,3,5(10),8,14-pentaen-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



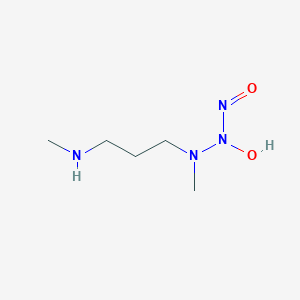
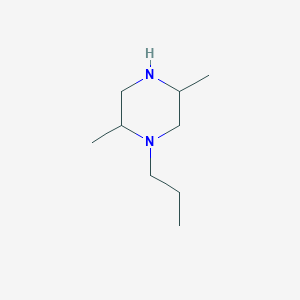
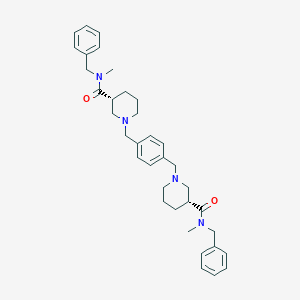
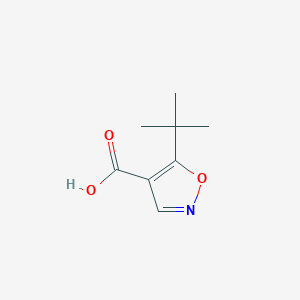
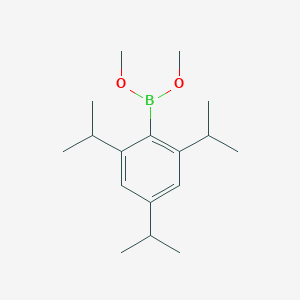
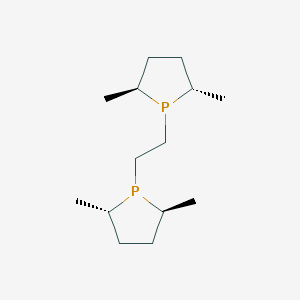
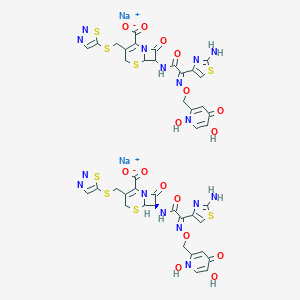
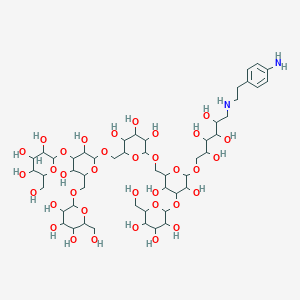

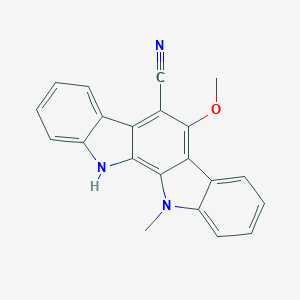
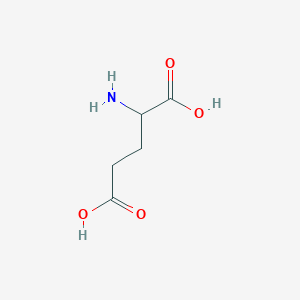
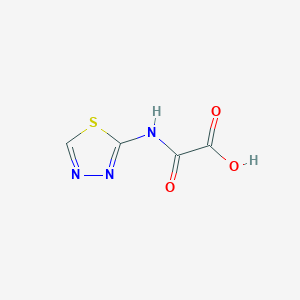
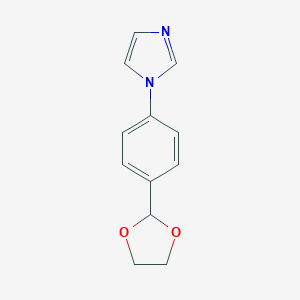
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)